![molecular formula C22H16BrN3O4S B2485586 5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate CAS No. 1017691-59-6](/img/structure/B2485586.png)
5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate
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Description
The compound “5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1’-biphenyl]-4-carboxylate” is a complex organic molecule. It contains several functional groups including an amino group (-NH2), a sulfonyl group (-SO2-), a pyrazole ring, and a carboxylate ester group (-COO-). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on its functional groups. For instance, the amino group could participate in acid-base reactions, the sulfonyl group could undergo nucleophilic substitution reactions, and the pyrazole ring could undergo electrophilic aromatic substitution .Scientific Research Applications
Fluorescent Probes and Sensors
The absorption and emission spectra of this compound have been extensively studied in different solvents . Researchers have observed that the dipole moments in the excited state are greater than those in the ground state. This property makes it an excellent candidate for designing fluorescent probes and sensors. By incorporating this molecule into specific systems, scientists can monitor changes in fluorescence intensity, which can be indicative of various environmental factors (e.g., pH, temperature, or ion concentration).
Organic Synthesis
The benzylic position of the biphenyl ring offers opportunities for functionalization reactions. Researchers can exploit this site for further derivatization, leading to the synthesis of novel compounds. For example, oxidation of alkyl benzenes at the benzylic position can yield valuable intermediates for organic synthesis .
properties
IUPAC Name |
[5-amino-1-(4-bromophenyl)sulfonylpyrazol-3-yl] 4-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O4S/c23-18-10-12-19(13-11-18)31(28,29)26-20(24)14-21(25-26)30-22(27)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZOCGNRTCBQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=NN(C(=C3)N)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate |
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